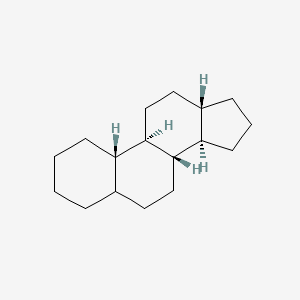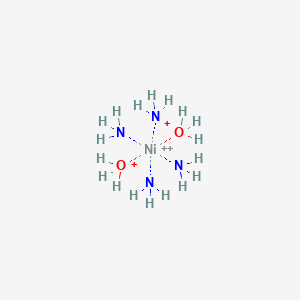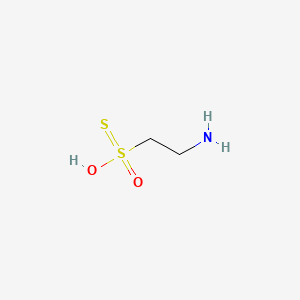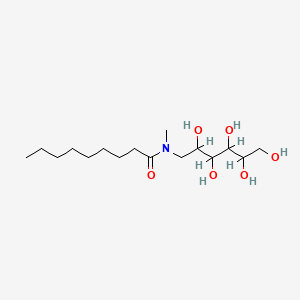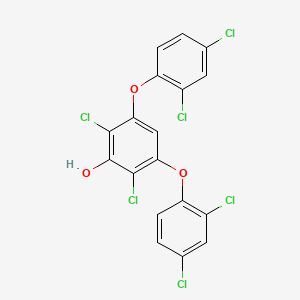![molecular formula C8H12NO2+ B1236765 [(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium](/img/structure/B1236765.png)
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Applications De Recherche Scientifique
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s hydroxyl groups make it a valuable intermediate in the biosynthesis of natural products.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of hydroxylation reactions facilitated by specific catalysts or enzymes. For instance, microbial hydroxylation has been employed to introduce hydroxyl groups into aromatic compounds, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often relies on high-throughput screening methods to optimize the biosynthesis process. Microorganisms with enhanced hydroxylation capabilities are selected and cultivated under specific conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can lead to the formation of quinones, while reduction can yield alcohols.
Mécanisme D'action
The mechanism of action of [(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium involves its interaction with specific molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites .
Comparaison Avec Des Composés Similaires
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also contain hydroxy and aromatic groups and exhibit similar reactivity and applications.
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl glucosinolate: This compound is found in brassicas and shares structural similarities with this compound.
The uniqueness of this compound lies in its specific configuration and the presence of both hydroxy and hydroxyphenyl groups, which contribute to its diverse reactivity and applications.
Propriétés
Formule moléculaire |
C8H12NO2+ |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/p+1/t8-/m0/s1 |
Clé InChI |
QHGUCRYDKWKLMG-QMMMGPOBSA-O |
SMILES isomérique |
C1=CC(=CC=C1[C@H](C[NH3+])O)O |
SMILES |
C1=CC(=CC=C1C(C[NH3+])O)O |
SMILES canonique |
C1=CC(=CC=C1C(C[NH3+])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester](/img/structure/B1236683.png)
![[(1S,12R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate](/img/structure/B1236684.png)
![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)

![(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)

![2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene](/img/structure/B1236690.png)
